Bace1-IN-7-18F -

Bace1-IN-7-18F

Catalog Number: EVT-12542711
CAS Number:
Molecular Formula: C34H47FN4O3
Molecular Weight: 577.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bace1-IN-7-18F is a radiolabeled compound designed as a potent inhibitor of beta-site amyloid precursor protein cleaving enzyme 1, commonly known as BACE1. This enzyme plays a critical role in the pathogenesis of Alzheimer's disease by facilitating the production of amyloid-beta peptides, which aggregate to form plaques in the brains of affected individuals. The incorporation of fluorine-18 allows for the use of positron emission tomography (PET) imaging, enabling researchers to visualize and quantify BACE1 activity in vivo.

Source and Classification

Bace1-IN-7-18F is classified as a radioligand and belongs to the category of small-molecule inhibitors targeting BACE1. Its development is part of ongoing research aimed at identifying effective therapeutic strategies for Alzheimer's disease by inhibiting the enzymatic activity responsible for amyloid-beta production. The compound is synthesized from a precursor scaffold that has demonstrated efficacy in inhibiting BACE1, with fluorine-18 serving as a radioactive tag for imaging purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bace1-IN-7-18F involves several key steps:

  1. Precursor Preparation: The initial step typically involves the synthesis of a BACE1 inhibitor scaffold, which serves as the foundation for radiolabeling.
  2. Fluorination: Aqueous fluoride is used to introduce fluorine-18 into the precursor compound. This process often employs an automated microvolume synthesis method to enhance efficiency and yield.
  3. Purification: Following synthesis, the crude product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and yield.
  4. Formulation: The final product is formulated for use in PET imaging, ensuring it meets the necessary specifications for biological applications.

Recent studies have reported successful methods yielding high radiochemical purity (over 98%) and significant decay-corrected yields, making this approach viable for large-scale production .

Molecular Structure Analysis

Structure and Data

The molecular structure of Bace1-IN-7-18F features a core structure derived from previously identified BACE1 inhibitors. The presence of fluorine-18 not only facilitates imaging but also does not significantly alter the binding affinity of the compound for its target enzyme. Key structural characteristics include:

  • Molecular Weight: Approximately 300-400 Da, depending on specific modifications.
  • Functional Groups: The inhibitor scaffold typically contains amine and aromatic groups that enhance binding interactions with BACE1.

The crystal structure of similar compounds has revealed that effective inhibitors often feature specific moieties that interact with the catalytic site of BACE1 .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of Bace1-IN-7-18F is the nucleophilic substitution reaction where fluoride ions replace a leaving group on the precursor scaffold. This reaction must be carefully controlled to optimize yield and minimize by-products.

Inhibitory assays typically utilize fluorescence resonance energy transfer (FRET) techniques to evaluate the potency of Bace1-IN-7-18F against BACE1, measuring changes in fluorescence upon substrate cleavage .

Mechanism of Action

Process and Data

Bace1-IN-7-18F functions by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein, subsequently reducing the formation of amyloid-beta peptides.

The mechanism involves:

  • Binding Affinity: High-affinity interactions with the catalytic dyad within BACE1.
  • Inhibition Constant: Potency is often measured using inhibition constants, with values indicating effective inhibition at nanomolar concentrations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bace1-IN-7-18F exhibits several notable physical and chemical properties:

  • Solubility: Soluble in aqueous solutions at physiological pH, facilitating its use in biological systems.
  • Stability: The compound remains stable under typical storage conditions but must be handled carefully due to its radioactive nature.

Relevant data indicate that compounds in this class possess favorable pharmacokinetic properties, allowing them to cross the blood-brain barrier effectively .

Applications

Scientific Uses

Bace1-IN-7-18F is primarily utilized in research focused on Alzheimer's disease. Its applications include:

  • PET Imaging: Enabling visualization of BACE1 activity in living subjects, providing insights into disease progression and treatment efficacy.
  • Drug Development: Serving as a lead compound for further optimization and testing against Alzheimer's disease models.

Research continues to explore its potential not only as an imaging agent but also as a therapeutic candidate aimed at mitigating amyloid-beta accumulation in the brain .

Properties

Product Name

Bace1-IN-7-18F

IUPAC Name

(4S)-4-[2-amino-6-[3-(3-(18F)fluoranylpropoxy)phenoxy]-4H-quinazolin-3-yl]-N,4-dicyclohexyl-N-methylbutanamide

Molecular Formula

C34H47FN4O3

Molecular Weight

577.8 g/mol

InChI

InChI=1S/C34H47FN4O3/c1-38(27-12-6-3-7-13-27)33(40)19-18-32(25-10-4-2-5-11-25)39-24-26-22-30(16-17-31(26)37-34(39)36)42-29-15-8-14-28(23-29)41-21-9-20-35/h8,14-17,22-23,25,27,32H,2-7,9-13,18-21,24H2,1H3,(H2,36,37)/t32-/m0/s1/i35-1

InChI Key

DWENOORUPLNQAO-VKZGDQESSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CCC(C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCCF)N=C3N

Isomeric SMILES

CN(C1CCCCC1)C(=O)CC[C@@H](C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCC[18F])N=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.